molecular formula C9H11BrN2O B3096731 2-Amino-3-(3-bromophenyl)propanamide CAS No. 128900-00-5

2-Amino-3-(3-bromophenyl)propanamide

Cat. No.: B3096731
CAS No.: 128900-00-5
M. Wt: 243.1 g/mol
InChI Key: HSKXUUCZRHYWRR-UHFFFAOYSA-N
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Description

2-Amino-3-(3-bromophenyl)propanamide is an organic compound with the molecular formula C9H11BrN2O It is a derivative of propanamide, featuring an amino group and a bromophenyl group attached to the propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(3-bromophenyl)propanamide typically involves the reaction of 3-bromobenzaldehyde with glycine in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reducing agents used in this synthesis include sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(3-bromophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The bromophenyl group can be reduced to a phenyl group under specific conditions.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like palladium on carbon (Pd/C) and hydrogen gas (H2) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Nitroso or nitro derivatives of this compound.

    Reduction: 2-Amino-3-phenylpropanamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-3-(3-bromophenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-(3-bromophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with target molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(2-bromophenyl)propanamide
  • 2-Amino-3-(4-bromophenyl)propanamide
  • 3-Amino-3-(2-bromophenyl)propanamide

Uniqueness

2-Amino-3-(3-bromophenyl)propanamide is unique due to the position of the bromine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

2-amino-3-(3-bromophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKXUUCZRHYWRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CC(C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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